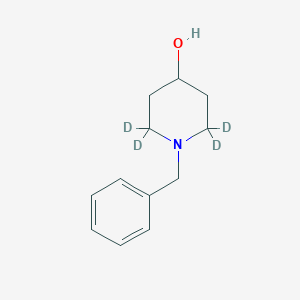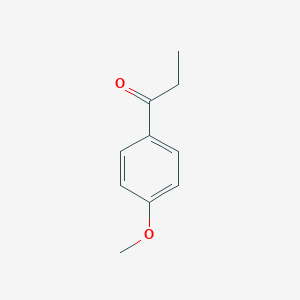
4'-甲氧基丙酰苯酮
概述
描述
4-Methoxypropiophenone (4-MPP) is an organic compound belonging to the ketone class of compounds. It is a white crystalline solid with a molecular weight of 130.15 g/mol and a molecular formula of C9H10O2. 4-MPP is a versatile compound that has been used in a variety of scientific applications, including synthesis, research, and lab experiments.
科学研究应用
反式茴香脑的合成
4'-甲氧基丙酰苯酮作为前体,在催化立体选择性转化中生成反式茴香脑。该化合物广泛用作日用品中的除臭剂,并在食品添加剂、药物合成、天然防腐剂和聚合物材料的制备中得到应用 . 针对这种转化,开发了一种双功能可回收的基于铪的聚合物纳米催化剂,利用生物质衍生的 4'-甲氧基丙酰苯酮,通过级联 Meerwein-Pondorf-Verley (MPV) 还原和脱水反应 .
生物质转化
在绿色化学领域,4'-甲氧基丙酰苯酮用于生物质转化。上述催化过程不仅将 4'-甲氧基丙酰苯酮转化为有价值的化学品,而且代表了一种利用生物质作为原料的可持续方法 . 这与全球减少对化石燃料的依赖并最大限度地减少环境影响的努力相一致。
双功能催化
4'-甲氧基丙酰苯酮向反式茴香脑的转化过程展示了双功能催化的应用。所用催化剂同时具有酸性和碱性位点,协同促进 MPV 还原步骤,而布朗斯台德酸物种对随后的脱水步骤有显著贡献 . 这突出了 4'-甲氧基丙酰苯酮在推动催化材料科学发展方面的潜力。
转移氢化
4'-甲氧基丙酰苯酮参与转移氢化反应,作为其转化为反式茴香脑的一部分。与使用高压氢的传统催化体系相比,该过程使用醇作为更安全、更便捷的氢源和溶剂 . 该应用展示了 4'-甲氧基丙酰苯酮在开发更安全化学过程中的作用。
聚合物材料的开发
用于 4'-甲氧基丙酰苯酮转化的聚合物纳米催化剂是开发非传统 MOF/聚合物材料的示例。这些材料具有广泛的应用范围,包括催化、气体存储和分离技术 .
化学安全和处理
4'-甲氧基丙酰苯酮也是化学安全和处理研究的主题。它已被分类为具有某些危险声明和预防声明,这些声明对于确保安全的实验室操作和工业应用至关重要 .
催化机理研究
最后,4'-甲氧基丙酰苯酮被用于研究催化机理。研究其转化为反式茴香脑的过程提供了对酸碱双功能催化剂的作用以及 MPV 还原和脱水反应动力学的见解 .
作用机制
Target of Action
This compound is a chemical intermediate and is often used in the synthesis of other compounds
Mode of Action
As a chemical intermediate, it is primarily used in reactions to form other compounds . The exact interaction with its targets and any resulting changes would depend on the specific context of its use.
Biochemical Pathways
As a chemical intermediate, its role in biochemical pathways would likely be determined by the specific compounds it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would likely be indirect, resulting from the properties of the compounds it is used to synthesize .
Action Environment
The action, efficacy, and stability of 4’-Methoxypropiophenone can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For example, its boiling point is approximately 273-275 °C, and it has a density of 0.937 g/mL at 25 °C . These properties can affect how it behaves in different environments and how it interacts with other compounds in a reaction .
安全和危害
未来方向
属性
IUPAC Name |
1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVAWPKTWVFKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059536 | |
| Record name | 1-Propanone, 1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121-97-1 | |
| Record name | 4′-Methoxypropiophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propanoylanisole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4'-Methoxypropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanone, 1-(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propanone, 1-(4-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-methoxypropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PROPANOYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4W5HX9O2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


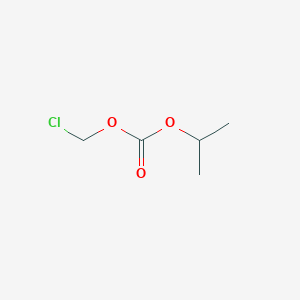
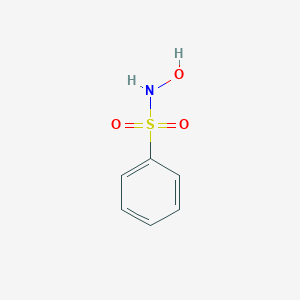
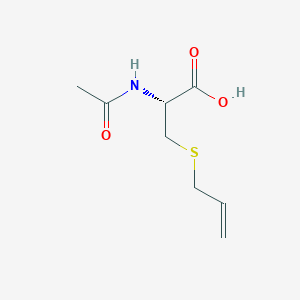


![N-[4-(2-Bromoacetyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B29465.png)

amino}ethane-1-thiol](/img/structure/B29479.png)
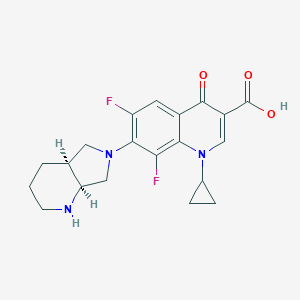
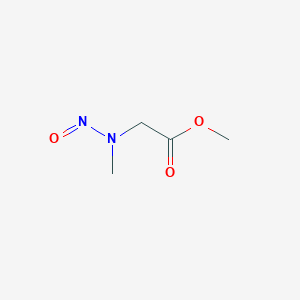

![rac-2-Methyl-4-phenyl-4H-pyrano[3,2-c]benzopyran-5-one](/img/structure/B29491.png)
